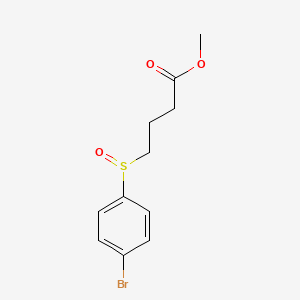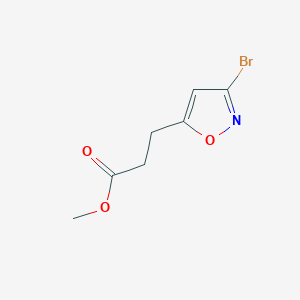
Biotinyl-AEEAc-AEEAc-OH
Übersicht
Beschreibung
Biotinyl-AEEAc-AEEAc-OH is a useful research compound. Its molecular formula is C22H38N4O9S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Biotinyl-AEEAc-AEEAc-OH is Biotin Protein Ligase (BPL) . BPL is a bifunctional protein responsible for enzymatic biotinylation of two biotin-dependent enzymes, as well as serving as a transcriptional repressor that controls biotin synthesis and import .
Mode of Action
This compound, also known as Biotinyl-acylsulfamide adenosine (BASA), acts by inhibiting the enzymatic activity of BPL in vitro, as well as functioning as a transcription co-repressor . This dual action allows this compound to effectively inhibit the function of BPL, thereby affecting the processes controlled by this protein.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the biotinylation of proteins and other macromolecules . Biotinylation is the process of attaching biotin to proteins and other macromolecules, and it targets specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . By inhibiting BPL, this compound disrupts these pathways, affecting the downstream effects of biotinylation.
Pharmacokinetics
The compound’s unique structure, featuring a biotinyl moiety coupled with two aeeac (aminoethoxyethoxyacetic acid) linkers, suggests that it may have unique pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BPL. This inhibition disrupts the biotinylation of proteins and other macromolecules, which can have wide-ranging effects on cellular processes . For example, biotin-dependent carboxylases, which are involved in the metabolism of fatty acids, amino acids, and carbohydrates, require the biotinylation process for their function . Therefore, the inhibition of BPL by this compound could potentially disrupt these metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by factors such as temperature, nutrient concentration, and the presence of other chemical compounds . .
Biochemische Analyse
Biochemical Properties
Biotinyl-AEEAc-AEEAc-OH plays a crucial role in biochemical reactions due to its ability to form strong interactions with biotin-binding proteins, such as streptavidin and avidin . These interactions are highly specific and stable, making this compound an excellent candidate for use in affinity purification, labeling, and detection assays. The compound’s biotin moiety allows it to bind tightly to streptavidin, forming a complex that can be used to isolate and study various biomolecules. Additionally, this compound can interact with enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with biotin-binding proteins allows it to modulate the activity of these proteins, leading to changes in cellular functions. For example, this compound can affect the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, thereby influencing lipid metabolism in cells . Additionally, the compound’s interactions with biotin-dependent carboxylases can impact gene expression by altering the availability of biotinylated proteins that serve as cofactors in transcriptional regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biotin-binding proteins and enzymes. The biotin moiety of the compound forms a strong, non-covalent bond with streptavidin or avidin, creating a stable complex that can be used in various biochemical assays. This interaction is highly specific, allowing for the precise targeting and isolation of biotinylated biomolecules. Additionally, this compound can inhibit or activate enzymes involved in biotin-dependent carboxylation reactions, such as acetyl-CoA carboxylase, by modulating the availability of biotinylated cofactors . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that this compound can maintain its activity for several weeks when stored properly, but its effects on cellular function may diminish over time as the compound degrades . Additionally, the stability of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species in the experimental environment.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic or adverse effects, making it suitable for use in various experimental settings. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels to achieve the desired experimental outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to biotin-dependent carboxylation reactions . The compound interacts with enzymes such as acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels within cells. Additionally, the compound’s interactions with biotin-binding proteins can affect the availability of biotinylated cofactors, further impacting metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by biotin-binding proteins and transporters . Once inside the cell, the compound can be distributed to various subcellular compartments, where it interacts with target biomolecules. The presence of biotin-binding proteins, such as streptavidin and avidin, facilitates the localization and accumulation of this compound in specific cellular regions . This targeted distribution allows the compound to exert its effects on specific biochemical pathways and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound is often localized to regions where biotin-binding proteins are abundant, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The subcellular distribution of the compound can impact its interactions with target biomolecules and its overall effectiveness in biochemical assays and studies.
Eigenschaften
IUPAC Name |
2-[2-[2-[[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9S/c27-18(4-2-1-3-17-21-16(15-36-17)25-22(31)26-21)23-5-7-32-9-11-34-13-19(28)24-6-8-33-10-12-35-14-20(29)30/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMPUIBHSIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)



amine](/img/structure/B1487612.png)



